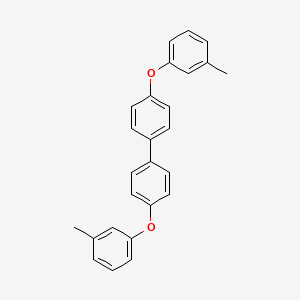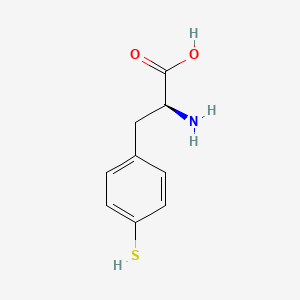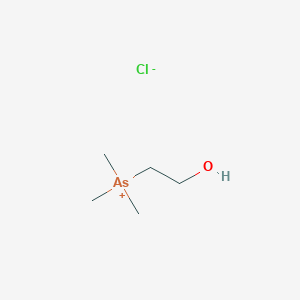
(2-Hydroxyethyl)(trimethyl)arsanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)(trimethyl)arsanium chloride: is an organoarsenic compound with the molecular formula C5H14AsClOThis compound is characterized by the presence of an arsonium ion, where the central nitrogen atom in choline is replaced by arsenic . It is a quaternary arsonium salt and is structurally similar to choline, a vital nutrient for humans and many other organisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)(trimethyl)arsanium chloride typically involves the reaction of trimethylarsine with ethylene oxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(CH3)3As+CH2CH2O→(CH3)3AsCH2CH2OH
The resulting product is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyethyl)(trimethyl)arsanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert it back to trimethylarsine.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under mild conditions.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Trimethylarsine.
Substitution: Various substituted arsonium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (2-Hydroxyethyl)(trimethyl)arsanium chloride is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds .
Biology: The compound is studied for its role as a marine metabolite and its presence in various marine organisms . It is also investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the field of antimicrobial agents .
Industry: In industry, the compound is used in the production of specialized chemicals and as an intermediate in the synthesis of other organoarsenic compounds .
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)(trimethyl)arsanium chloride involves its interaction with cellular components. As a quaternary arsonium salt, it can interact with negatively charged biomolecules, disrupting their normal function. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparación Con Compuestos Similares
Arsenocholine: Similar in structure but with different biological roles.
Trimethylarsine oxide: Another organoarsenic compound with distinct chemical properties.
Tetramethylarsonium chloride: A quaternary arsonium salt with a different alkyl group arrangement.
Uniqueness: (2-Hydroxyethyl)(trimethyl)arsanium chloride is unique due to its structural similarity to choline, which allows it to interact with biological systems in ways that other organoarsenic compounds cannot. Its specific chemical properties and reactivity also make it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
84796-08-7 |
|---|---|
Fórmula molecular |
C5H14AsClO |
Peso molecular |
200.54 g/mol |
Nombre IUPAC |
2-hydroxyethyl(trimethyl)arsanium;chloride |
InChI |
InChI=1S/C5H14AsO.ClH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XCPUXMZXKJJWTL-UHFFFAOYSA-M |
SMILES canónico |
C[As+](C)(C)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


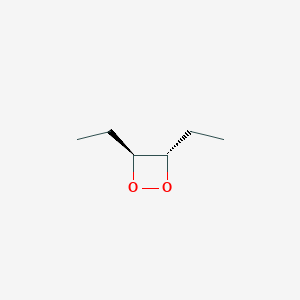
![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
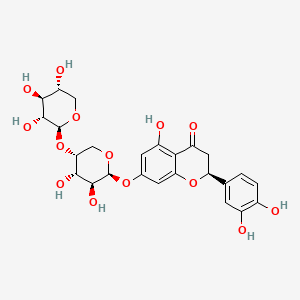
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
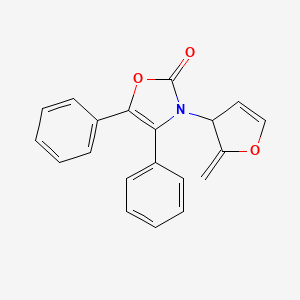
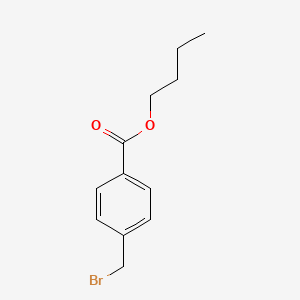
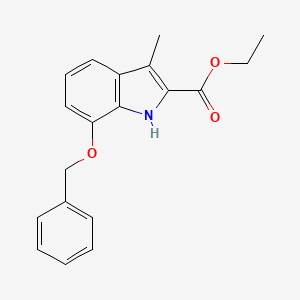

![2-[(1Z)-1,2-Diphenylethenyl]-1,4-dimethylbenzene](/img/structure/B14416482.png)

![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
